Thiochroman-4-ol
Overview
Description
Thiochroman-4-ol is a sulfur-containing heterocyclic compound, structurally related to chroman-4-ol. It features a benzene ring fused with a tetrahydrothiopyran ring, with a hydroxyl group attached to the fourth carbon atom. This compound is of significant interest due to its potential biological activities and applications in various fields of science and industry.
Mechanism of Action
Target of Action
Thiochroman-4-ol primarily targets the intracellular amastigotes of Leishmania panamensis , a parasite responsible for cutaneous leishmaniasis . This disease is transmitted through the bite of female insects of the genus Phlebotomus and Lutzomyia .
Mode of Action
It’s known that compounds bearing a vinyl sulfone moiety, a feature present in some this compound derivatives, displayed the highest antileishmanial activity . The removal of the double bond or the sulfone moiety resulted in decreased activity .
Result of Action
This compound derivatives have shown promising results in vitro, displaying high antileishmanial activity and low cytotoxicity . Specifically, derivatives bearing a vinyl sulfone moiety have shown significant antileishmanial activity, with EC50 values lower than 10 µM .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiochroman-4-ol can be synthesized through several methods. One common approach involves the substitution reaction of thiophenol with β-halopropionic acids or β-butirolactones to form 3-(phenylthio)-propanoic acids. These acids then undergo intramolecular Friedel-Crafts acylation to produce thiochroman-4-ones, which can be subsequently reduced to this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to facilitate the conversion of starting materials to the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: Thiochroman-4-ol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thiochroman-4-one or other oxidized derivatives.
Reduction: Reduction of thiochroman-4-one can yield this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Thiochroman-4-one.
Reduction: this compound.
Substitution: Derivatives with substituted functional groups at the hydroxyl position.
Scientific Research Applications
Thiochroman-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: this compound derivatives have shown potential as antimicrobial and antifungal agents.
Industry: this compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Chroman-4-ol: Similar in structure but contains an oxygen atom instead of sulfur.
Thiochroman-4-one: The oxidized form of thiochroman-4-ol.
Thioflavanone: Another sulfur-containing heterocycle with a different ring structure.
Uniqueness: this compound is unique due to the presence of sulfur in its structure, which imparts distinct chemical and biological properties compared to its oxygen-containing analogs. The sulfur atom can participate in different types of chemical reactions and interactions, making this compound a versatile compound in various applications .
Properties
IUPAC Name |
3,4-dihydro-2H-thiochromen-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVSZXYNCFXKRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960750 | |
Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40316-60-7 | |
Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40316-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040316607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydro-2H-1-benzothiopyran-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2H-1-benzothiopyran-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.874 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of Thiochroman-4-ol in solution?
A1: Studies utilizing infrared spectroscopy, specifically examining the OH stretching region, suggest that this compound predominantly adopts a conformation where the hydroxyl group engages in intramolecular hydrogen bonding with the pi-electrons of the aromatic ring. This interaction leads to characteristic shifts in the infrared spectrum. []
Q2: Can this compound be synthesized enantioselectively?
A2: Yes, enantiomerically pure (S)-Thiochroman-4-ol can be obtained through a combination of enzymatic kinetic resolution and the Mitsunobu reaction. This approach utilizes Candida antarctica lipase B (CAL-B) to selectively hydrolyze the (R)-acetate, leaving the (S)-acetate untouched. Subsequent Mitsunobu inversion of the (S)-acetate yields (S)-Thiochroman-4-ol in high enantiomeric excess. []
Q3: What is the reactivity of this compound with Xenon Difluoride?
A3: Xenon Difluoride (XeF2) reacts with this compound to yield α-fluoro substituted products. The specific product distribution is dependent on the reaction conditions and the presence of other substituents on the this compound molecule. This reaction highlights the potential for selective fluorination of this compound derivatives. []
Q4: Can this compound be used as a building block in organic synthesis?
A4: Absolutely! this compound serves as a valuable precursor in the synthesis of thiochromane derivatives. For instance, it can participate in visible light-mediated, photocatalyst-free C-S cross-coupling reactions, leading to the formation of diverse thiochromane structures. [] This approach provides a sustainable and efficient route to access these important heterocyclic compounds.
Q5: Does this compound interact with any known enzymes?
A5: Research indicates that this compound acts as a substrate for rabbit liver 3-hydroxyhexobarbital dehydrogenase. This enzyme, primarily known for its role in drug metabolism, also catalyzes the dehydrogenation of this compound, showcasing the compound's potential interaction with biological systems. []
Q6: Are there any known applications of this compound in material science?
A6: While not directly addressed in the provided literature, this compound's ability to coordinate to metal centers, as evidenced by its interaction with a nickel-containing cubane-like cluster, hints at its potential in materials chemistry. Specifically, its sulfur atom can act as a ligand for the synthesis of metal complexes with possible applications in catalysis or materials science. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.